

Technical Guide: Physical and Chemical Properties of Sofosbuvir Impurity N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on **Sofosbuvir Impurity N**, a known diastereoisomer of Sofosbuvir. Understanding the physical and chemical properties of this impurity is essential for developing robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

Chemical Identity and Physical Properties

Sofosbuvir Impurity N is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. This difference in stereochemistry can influence its physical, chemical, and pharmacological properties.

Table 1: Chemical Identity of Sofosbuvir Impurity N



Parameter	Value	Reference
IUPAC Name	methyl (2S)-2-[[(S)- [[(2R,3R,4R,5R)-5-(2,4- dioxopyrimidin-1-yl)-4-fluoro-3- hydroxy-4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]amino]pro panoate	
Synonyms	(S)-methyl 2-(((S)- (((2R,3R,4R,5R)-5-(2,4-dioxo- 3,4-dihydropyrimidin-1(2H)- yl)-4-fluoro-3-hydroxy-4- methyltetrahydrofuran-2- yl)methoxy) (phenoxy)phosphoryl)amino)pr opanoate; Methyl (2S)-2-[{[(S)- {[(2R,3R,4R,5R)-5-(2,4-dioxo- 3,4-dihydro-1(2H)- pyrimidinyl)-4-fluoro-3-hydroxy- 4-methyltetrahydro-2- furanyl]methoxy} (phenoxy)phosphoryl]amino}pr opanoate; Uridine, 2'-deoxy-2'- fluoro-5'-O-[(S)-[[(1S)-2- methoxy-1-methyl-2- oxoethyl]amino]phenoxyphosp hinyl]-2'-methyl-	
CAS Number	1394157-34-6	
Molecular Formula	C20H25FN3O9P	
Molecular Weight	513.4 g/mol	

Table 2: Physical Properties of **Sofosbuvir Impurity N**



Property	Value	Reference
Appearance	Solid powder	
Solubility	Soluble in DMSO	
Melting Point	Data not available in the searched literature.	
Boiling Point	Data not available in the searched literature.	_

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for **Sofosbuvir Impurity N** is not widely published. However, the characterization of Sofosbuvir and its other impurities is well-documented, employing a range of analytical techniques. These methods are directly applicable to the analysis of Impurity N.

Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities

Technique	Typical Application
High-Performance Liquid Chromatography (HPLC)	Separation and quantification of Sofosbuvir and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)	Identification and structural elucidation of impurities based on their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹9F)	Detailed structural confirmation of isolated impurities.
Infrared (IR) Spectroscopy	Identification of functional groups present in the impurity.

Experimental Protocols

The following sections detail generalized experimental protocols for the generation, separation, and characterization of Sofosbuvir impurities, which can be adapted for the specific study of Impurity N.



Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to degrade under various stress conditions, leading to the formation of several impurities.[1][2]

1. Acid Hydrolysis:

- Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCl (e.g., 5 mL) and reflux at 80°C for 10 hours.[1]
- Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium bicarbonate solution).[1]
- Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

2. Base Hydrolysis:

- Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5 mL) and heat at 60°C for 24 hours.[1]
- Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCl solution).[1]
- Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]
- 3. Oxidative Degradation:
- Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% H₂O₂ (e.g., 5 mL) and heat at 80°C for two days.[1]
- Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

Chromatographic Separation and Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.



Table 4: Example HPLC Method for Sofosbuvir and Impurities

Parameter	Condition	Reference
Column	X-Bridge BEH C18 (100 x 4.6 mm, 2.5 μm)	[1]
Mobile Phase A	0.1% Formic Acid in Water	[1]
Mobile Phase B	Acetonitrile	[1]
Gradient Elution	A time-based gradient from 10% to 90% Mobile Phase B	[1]
Flow Rate	0.6 mL/min	[1]
Column Temperature	35°C	[1]
Detection Wavelength	260 nm	[1]

Isolation and Structural Elucidation

For definitive identification, impurities need to be isolated and characterized using spectroscopic techniques.

1. Isolation:

- Technique: Preparative HPLC is commonly used for the isolation of impurities from the reaction mixture.[1]
- Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 μ m)) is suitable for this purpose.[1]
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]

2. Structural Characterization:

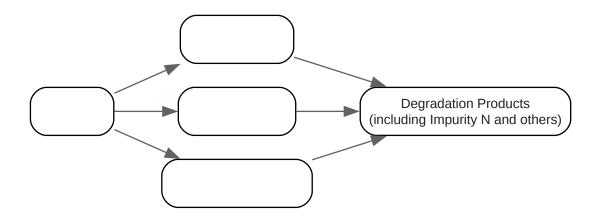
 High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which helps in determining the elemental composition of the impurity.[1]



NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ³¹P, ¹9F, COSY, HSQC, HMBC) is necessary to unambiguously determine the structure and stereochemistry of the impurity.
 [1]

Degradation Pathway of Sofosbuvir

The degradation of Sofosbuvir under stress conditions involves several chemical transformations. A simplified representation of these pathways is illustrated below.



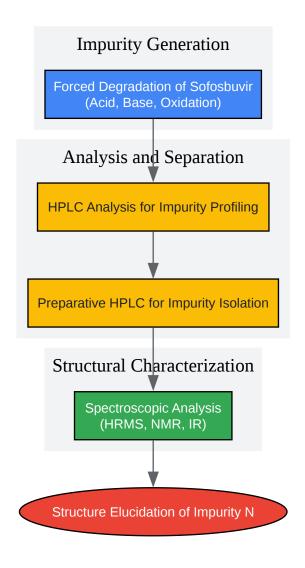
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Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Experimental Workflow

The overall process for the identification and characterization of **Sofosbuvir Impurity N** follows a logical sequence of steps.





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Caption: Workflow for the characterization of **Sofosbuvir Impurity N**.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of **Sofosbuvir Impurity N** and outlines the experimental methodologies required for its comprehensive characterization. While specific quantitative data for this impurity remains limited in publicly available literature, the established analytical protocols for Sofosbuvir and its other impurities provide a robust framework for its study. A thorough understanding and control of impurities like **Sofosbuvir Impurity N** are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.



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